molecular formula C14H14Cl2N4 B2398295 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine CAS No. 100240-52-6

3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine

Cat. No.: B2398295
CAS No.: 100240-52-6
M. Wt: 309.19
InChI Key: GSXDEMFQZHOKLD-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 3-chlorophenyl group and a piperazine moiety. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Chlorination: The pyridazine core is then chlorinated using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atoms at the desired positions.

    Piperazine Substitution: The chlorinated pyridazine is reacted with 3-chlorophenylpiperazine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

    Oxidation and Reduction: The pyridazine ring can be subjected to oxidation or reduction, altering its electronic properties and potentially leading to different pharmacological activities.

    Coupling Reactions: The piperazine moiety allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation might produce pyridazine N-oxides.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

Its ability to interact with various biological targets makes it a valuable scaffold for drug discovery .

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the pyridazine ring can modulate the electronic properties of the compound, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine: Similar structure but with a different substitution pattern on the phenyl ring.

    3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine: Another isomer with the chlorine atom in a different position on the phenyl ring.

    6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridazine: Lacks the chlorine atom on the pyridazine ring.

Uniqueness

3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of both the pyridazine and piperazine moieties provides a versatile scaffold for further chemical modifications and biological evaluations .

Properties

IUPAC Name

3-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4/c15-11-2-1-3-12(10-11)19-6-8-20(9-7-19)14-5-4-13(16)17-18-14/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXDEMFQZHOKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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